molecular formula C21H20N2OS B2666816 1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899910-54-4

1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No. B2666816
CAS RN: 899910-54-4
M. Wt: 348.46
InChI Key: CCVCDSMXDSBZHW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, contributing to its versatility. It’s important to note that the exact structure can influence the compound’s potential applications .

Scientific Research Applications

Organic Synthesis Methodologies

Research has explored the synthesis and structural elucidation of compounds related to "1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione", focusing on their formation via cycloaddition reactions and the exploration of their tautomeric forms. For instance, the synthesis of 2-(methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-thione highlighted the existence of different tautomeric forms in solid state and in solution, a phenomenon termed desmotropy (Enchev et al., 2017). Furthermore, the regioselective addition of methyl diazoacetate to N-substituted imides of itaconic acid, leading to 2-pyrazolines and methyl 7-aryl-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylates, demonstrates the versatility of these compounds in organic synthesis (Molchanov et al., 2002).

Structural Chemistry

The study of structural and spectral characteristics of compounds analogous to "1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione" has provided insights into their molecular behavior. For example, the investigation of different tautomeric forms in solid state versus solution has expanded the understanding of molecular dynamics and structural chemistry, offering a deeper look into the hydrogen bonding patterns and the impact of solvent polarity on molecular structure (Enchev et al., 2017).

Development of Pharmaceuticals

Compounds structurally related to "1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione" have shown potential in the development of pharmaceuticals. The synthesis of novel spiro heterocycles, such as 2-amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes, has been explored for their significant analgesic activity, indicating the potential therapeutic applications of these compounds (Cohen et al., 1978).

properties

IUPAC Name

(4-methylphenyl)-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS/c1-15-9-11-17(12-10-15)19(24)23-20(25)18(16-7-3-2-4-8-16)22-21(23)13-5-6-14-21/h2-4,7-12H,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVCDSMXDSBZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione

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